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molecular formula C12H10N2S2 B8693144 2,7-Diaminothianthrene CAS No. 60785-14-0

2,7-Diaminothianthrene

Cat. No. B8693144
M. Wt: 246.4 g/mol
InChI Key: KLPIAMYYFDMYTB-UHFFFAOYSA-N
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Patent
US07138075B2

Procedure details

To a solution of 2,7-dinitrothianthrene (550 mg, 1.8 mmole) in 100 mL of ethanol was added graphite (1.72 g, 144 mmole) and hydrazine (0.56 mL, 18 mmole) with continued stirring and the mixture was refluxed for over night. The reaction mixture was cooled to room temperature and filter through a short column of celite 545. The solvent was then removed and the resulting white solid was dried in vacuo. It was then recrystallized from CHCl3 or used without further purification. mp 185˜186° C. 1H NMR (300 MHz, CDCl3) δ: 7.15 (d, 2H, J=8.1 Hz), 6.81 (d, 2H, J=2.7 Hz), 6.52 (dd, 2H, J=8.1, 2.7 Hz), 3.68 (bs, 4H). 13C NMR (75 MHz, d6-acetone) δ: 149.5, 139.1, 130.0, 121.9, 114.8, 114.6. HR-MS (ESI): calcd. for C12H10N2S2+Na 269.0178 [(M+Na)+]. found 269.0176.
Quantity
550 mg
Type
reactant
Reaction Step One
[Compound]
Name
graphite
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:15]2[S:14][C:13]3[C:8](=[CH:9][CH:10]=[C:11]([N+:18]([O-])=O)[CH:12]=3)[S:7][C:6]=2[CH:5]=1)([O-])=O.NN>C(O)C>[NH2:18][C:11]1[CH:10]=[CH:9][C:8]2[S:7][C:6]3[C:15](=[CH:16][CH:17]=[C:4]([NH2:1])[CH:5]=3)[S:14][C:13]=2[CH:12]=1

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2SC3=CC=C(C=C3SC2C=C1)[N+](=O)[O-]
Name
graphite
Quantity
1.72 g
Type
reactant
Smiles
Name
Quantity
0.56 mL
Type
reactant
Smiles
NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with continued stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for over night
FILTRATION
Type
FILTRATION
Details
filter through a short column of celite 545
CUSTOM
Type
CUSTOM
Details
The solvent was then removed
CUSTOM
Type
CUSTOM
Details
the resulting white solid was dried in vacuo
CUSTOM
Type
CUSTOM
Details
It was then recrystallized from CHCl3
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
Smiles
NC1=CC=2SC3=CC=C(C=C3SC2C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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